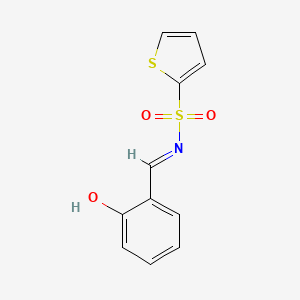
N-(2-hydroxybenzylidene)-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxybenzylidene)-2-thiophenesulfonamide: is an organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of a primary amine with a carbonyl compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxybenzylidene)-2-thiophenesulfonamide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-thiophenesulfonamide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours, and the product is obtained after cooling and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2-hydroxybenzylidene)-2-thiophenesulfonamide can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine by hydrogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Electrophilic substitution reactions often require acidic or basic catalysts, depending on the nature of the substituent being introduced.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted benzylidene derivatives.
Applications De Recherche Scientifique
Chemistry: N-(2-hydroxybenzylidene)-2-thiophenesulfonamide is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are studied for their catalytic properties .
Biology: The compound exhibits biological activity, including antimicrobial and antioxidant properties. It has been investigated for its potential use in developing new antimicrobial agents .
Medicine: Research has shown that Schiff bases, including this compound, possess anticancer properties. They can induce cell cycle arrest and apoptosis in cancer cells .
Industry: In the industrial sector, Schiff bases are used as intermediates in the synthesis of dyes, pigments, and polymers
Mécanisme D'action
The mechanism of action of N-(2-hydroxybenzylidene)-2-thiophenesulfonamide involves its ability to chelate metal ions, which is crucial for its biological activity. The compound can inhibit enzymes by binding to their active sites, thereby disrupting their function. In cancer cells, it induces apoptosis by interfering with iron metabolism and modulating chromatin structure .
Comparaison Avec Des Composés Similaires
- N-(2-hydroxybenzylidene)benzohydrazide
- N-(2-hydroxybenzylidene)pyrazine-N-oxide-carbohydrazide
- N-(2-hydroxybenzylidene)cinnamohydrazide
Comparison: N-(2-hydroxybenzylidene)-2-thiophenesulfonamide is unique due to the presence of the thiophenesulfonamide moiety, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H9NO3S2 |
|---|---|
Poids moléculaire |
267.3 g/mol |
Nom IUPAC |
(NE)-N-[(2-hydroxyphenyl)methylidene]thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H9NO3S2/c13-10-5-2-1-4-9(10)8-12-17(14,15)11-6-3-7-16-11/h1-8,13H/b12-8+ |
Clé InChI |
SZFYKLJMOLVNCV-XYOKQWHBSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/S(=O)(=O)C2=CC=CS2)O |
SMILES canonique |
C1=CC=C(C(=C1)C=NS(=O)(=O)C2=CC=CS2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2-[2-(1,4,5,6-tetrahydro-2-pyrimidinyl)carbohydrazonoyl]imidazo[1,2-a]pyridin-1-ium](/img/structure/B13368140.png)
![2-hydroxy-N-[1-(hydroxymethyl)-2-methylpropyl]-2-phenylacetamide](/img/structure/B13368143.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2,6-diisopropylphenol](/img/structure/B13368153.png)
![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(2-oxo-2-phenylethyl)acetamide](/img/structure/B13368156.png)
![N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide](/img/structure/B13368159.png)
![3-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B13368160.png)
![N-[2-(4-bromophenoxy)ethyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B13368169.png)
![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B13368175.png)
![6-(4-Tert-butylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368186.png)
![Dimethyl 2-[(5-bromo-2-chlorobenzoyl)amino]terephthalate](/img/structure/B13368188.png)
![(3AS,7aR)-1-(2-chlorobenzyl)octahydro-2H-benzo[d]imidazol-2-one](/img/structure/B13368191.png)
![6-[3-(Allyloxy)phenyl]-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368197.png)
![N-methyl-4-{4-[4-(methylamino)phenoxy]butoxy}aniline](/img/structure/B13368209.png)

